(-)-Bicifadine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(-)-Bicifadine Hydrochloride is a chiral compound known for its potential therapeutic applications, particularly in the field of pain management. It is a non-opioid analgesic that has been studied for its efficacy in treating various types of pain, including neuropathic and inflammatory pain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Bicifadine Hydrochloride typically involves several steps, starting from readily available precursors. The process often includes the formation of key intermediates through reactions such as alkylation, reduction, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The process is designed to be cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

(-)-Bicifadine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, (-)-Bicifadine Hydrochloride is used as a model compound for studying chiral synthesis and enantioselective reactions. It serves as a reference for developing new synthetic methodologies.

Biology

In biological research, it is used to study pain mechanisms and the role of non-opioid analgesics. It helps in understanding the interaction between chiral compounds and biological systems.

Medicine

Medically, this compound is investigated for its potential as a pain reliever. Clinical trials have explored its efficacy and safety in treating conditions like neuropathic pain and osteoarthritis.

Industry

In the pharmaceutical industry, it is used in the development of new analgesic drugs. Its unique properties make it a valuable candidate for further drug development and optimization.

Mécanisme D'action

(-)-Bicifadine Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their analgesic effects. The compound targets specific receptors and pathways involved in pain modulation, providing relief without the addictive properties of opioids.

Comparaison Avec Des Composés Similaires

Similar Compounds

Duloxetine Hydrochloride: Another non-opioid analgesic with similar mechanisms of action.

Venlafaxine Hydrochloride: Used for pain management and depression, sharing some pharmacological properties with (-)-Bicifadine Hydrochloride.

Uniqueness

This compound is unique due to its specific chiral structure, which contributes to its selective action on neurotransmitter reuptake. Its non-opioid nature makes it a safer alternative for pain management, reducing the risk of addiction and side effects associated with opioid analgesics.

Activité Biologique

(-)-Bicifadine Hydrochloride, a synthetic compound, is primarily recognized for its role as a non-opioid analgesic. It functions through multiple mechanisms, primarily inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin, and acting as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This profile positions it as a potential alternative to traditional opioid analgesics, offering pain relief without the associated risks of addiction and tolerance.

The biological activity of (-)-Bicifadine is largely attributed to its pharmacological interactions with neurotransmitter systems:

- Norepinephrine Transporter Inhibition : Bicifadine acts as a potent antagonist of the norepinephrine transporter (NET), with an IC50 value of 55 nM, effectively increasing norepinephrine levels in the synaptic cleft .

- Serotonin Transporter Inhibition : It also inhibits the serotonin transporter (SERT), with an IC50 value of 117 nM, enhancing serotonergic transmission .

- Dopamine Transporter Interaction : Although less potent, it inhibits the dopamine transporter (DAT) with an IC50 of 910 nM .

- NMDA Receptor Antagonism : This mechanism may contribute to its analgesic effects by modulating excitatory neurotransmission associated with pain perception.

Pharmacokinetics

Research has demonstrated that after a single oral dose of 200 mg in healthy subjects, bicifadine reaches peak plasma concentrations within approximately one hour. The elimination half-lives are reported at 2.6 hours for radioactivity and 1.6 hours for unchanged bicifadine. Notably, about 92% of the administered dose is recovered within 24 hours, predominantly through urine .

Biological Activity and Efficacy

Bicifadine has been evaluated for its analgesic efficacy in various clinical settings:

- Acute Pain Management : In a double-blind study comparing bicifadine (75 mg and 150 mg) to aspirin (650 mg) and placebo, bicifadine demonstrated significant analgesic effects .

- Preclinical Studies : Animal models have shown that bicifadine exhibits antinociceptive properties across various pain modalities, including acute inflammatory pain and neuropathic pain . It has also been shown to have low abuse potential compared to traditional psychostimulants .

Case Studies

- Postoperative Pain Relief : Clinical trials indicate that bicifadine is effective in managing postoperative pain, providing relief comparable to conventional analgesics without significant side effects or abuse potential .

- Chronic Pain Conditions : While bicifadine's efficacy in chronic neuropathic pain remains less established, preliminary results suggest it may offer benefits similar to those observed in acute pain scenarios .

Comparative Analysis

The following table summarizes key pharmacological properties and activities of this compound compared to traditional opioids:

| Property | This compound | Traditional Opioids |

|---|---|---|

| Mechanism of Action | NET & SERT inhibitor | Opioid receptor agonist |

| Abuse Potential | Low | High |

| Side Effects | Minimal | Significant |

| Analgesic Efficacy | Effective in acute pain | Effective in various pain types |

| Tolerance Development | Low | High |

Propriétés

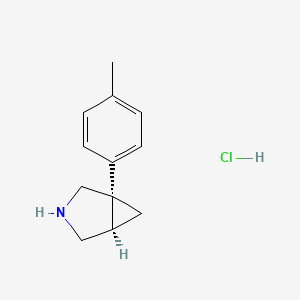

IUPAC Name |

(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-ZVWHLABXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@]23C[C@H]2CNC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the polymorphic forms of (-)-Bicifadine Hydrochloride and how are they differentiated?

A1: this compound has been found to exist in two polymorphic forms []. These forms can be differentiated and quantified using various analytical techniques including X-ray powder diffraction (XRPD), attenuated total reflectance infrared (ATR-IR) spectroscopy, and attenuated total reflectance near-infrared (ATR-NIR) spectroscopy []. While each technique can distinguish the polymorphs, ATR-NIR spectroscopy demonstrates superior quantitative accuracy in determining the proportions of each polymorph within a mixture [].

Q2: Have any computational studies been performed on this compound?

A2: Yes, density functional theory (DFT) using the B3LYP functional has been employed to simulate the IR spectrum of this compound and analyze its vibrational modes []. These calculations provide insights into the molecular vibrations most sensitive to polymorphic changes and aid in interpreting experimental spectroscopic data [].

Q3: Has the crystal structure of this compound been determined?

A3: While the provided abstracts don't explicitly detail the crystal structure of this compound, they do mention that it has two polymorphs with differing molecular conformations and packing modes []. The research highlights the successful prediction of crystal structures for similar ionic organic compounds, suggesting that similar methodologies could be applied to this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.